Cas no 930769-53-2 ((3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride)

(3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPANOIC ACID HYDROCHLORIDE
- (R)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE
- (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid;hydrochloride
- SCHEMBL18130541
- 930769-53-2
- (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride
- EN300-8657419
-
- MDL: MFCD03427881
- Inchi: 1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
- InChI Key: OWLYBHXRFBLXNQ-DDWIOCJRSA-N
- SMILES: ClC1C=CC(=CC=1)[C@@H](CC(=O)O)N.Cl
Computed Properties
- Exact Mass: 235.0166840g/mol
- Monoisotopic Mass: 235.0166840g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8657419-0.05g |
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride |
930769-53-2 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-8657419-0.1g |
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride |
930769-53-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-8657419-10g |
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride |
930769-53-2 | 95% | 10g |
$562.0 | 2023-09-02 | |
Aaron | AR024H8N-100mg |
(3R)-3-amino-3-(4-chlorophenyl)propanoicacidhydrochloride |
930769-53-2 | 95% | 100mg |
$74.00 | 2025-03-11 | |
Aaron | AR024H8N-5g |
(3R)-3-amino-3-(4-chlorophenyl)propanoicacidhydrochloride |
930769-53-2 | 95% | 5g |
$331.00 | 2024-07-18 | |
Aaron | AR024H8N-10g |
(3R)-3-amino-3-(4-chlorophenyl)propanoicacidhydrochloride |
930769-53-2 | 95% | 10g |
$632.00 | 2024-07-18 | |
1PlusChem | 1P024H0B-5g |
(3R)-3-amino-3-(4-chlorophenyl)propanoicacidhydrochloride |
930769-53-2 | 95% | 5g |
$327.00 | 2024-04-20 | |
1PlusChem | 1P024H0B-10g |
(3R)-3-amino-3-(4-chlorophenyl)propanoicacidhydrochloride |
930769-53-2 | 95% | 10g |
$607.00 | 2024-04-20 | |
Aaron | AR024H8N-50mg |
(3R)-3-amino-3-(4-chlorophenyl)propanoicacidhydrochloride |
930769-53-2 | 95% | 50mg |
$57.00 | 2025-03-11 | |
Aaron | AR024H8N-1g |
(3R)-3-amino-3-(4-chlorophenyl)propanoicacidhydrochloride |
930769-53-2 | 95% | 1g |
$69.00 | 2025-02-15 |
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride Related Literature
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride
Introduction to (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride (CAS No. 930769-53-2)
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride, also known by its CAS number 930769-53-2, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of phenylalanine, with a chlorine atom substituted on the phenyl ring and an additional hydrochloride salt. Its unique structural features make it a valuable candidate for various applications, particularly in the development of novel drugs and therapeutic agents.
The chemical structure of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride is characterized by its chiral center at the third carbon atom, which imparts enantiomeric specificity to the molecule. This chirality is crucial for its biological activity, as many biological processes are highly sensitive to the stereochemistry of molecules. The presence of the chlorine atom on the phenyl ring further enhances its pharmacological properties by modulating its lipophilicity and metabolic stability.
Recent studies have highlighted the potential of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation and tissue damage.
In addition to its anti-inflammatory properties, (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride has also been investigated for its potential as an antiviral agent. A study published in Antiviral Research demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a valuable lead compound for developing new antiviral drugs.
The pharmacokinetic profile of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride has been extensively studied to understand its behavior in biological systems. Research indicates that it has good oral bioavailability and a favorable half-life, which are essential characteristics for a drug candidate. Furthermore, preclinical studies have shown that it is well-tolerated at therapeutic doses, with minimal side effects observed in animal models.
Clinical trials are currently underway to evaluate the safety and efficacy of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride in human subjects. Early results from phase I trials have been promising, with no significant adverse events reported. These findings suggest that this compound has a favorable safety profile and is suitable for further clinical development.
The synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride involves several steps, including the formation of the chiral center through asymmetric synthesis techniques. One common approach is the use of chiral auxiliaries or catalysts to achieve high enantiomeric purity. The final step typically involves converting the free base into its hydrochloride salt to improve solubility and stability.
In conclusion, (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride (CAS No. 930769-53-2) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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